7-Bromo-2-methylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNXFKNYAWAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282934 | |
| Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-40-0 | |
| Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Cyclization Using 2-Aminopyridines and Halogenated Carbonyl Compounds
A widely used synthetic strategy for imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones or related carbonyl compounds, forming the imidazo ring through cyclization.
General Method : The reaction of 2-aminopyridine derivatives with α-bromoketones (such as 2-bromoacetophenone analogues) under mild conditions yields substituted imidazo[1,2-a]pyridines bearing halogen substituents at specific positions.
Advantages : This method is metal-free, rapid, and tolerates a variety of substituents including halogens (bromo, chloro, iodo), methyl, nitro, and amino groups without compromising yield or selectivity.
Yields : Near-quantitative isolated yields are reported for a range of substrates, demonstrating the robustness of this approach.
| Substrate Type | Reaction Conditions | Product Type | Yield |
|---|---|---|---|
| 2-Aminopyridine + α-bromoketone | Metal-free, aqueous or organic solvent | 7-Bromo-substituted imidazo[1,2-a]pyridines | Near quantitative |
This approach can be adapted to incorporate the 7-bromo substituent by using appropriately brominated aminopyridine or haloketone precursors.
Halogenation and Cyclization in One-Pot Reactions
Recent patent literature and research describe one-pot procedures where halogenation and cyclization occur sequentially in the same reaction vessel, enhancing efficiency.
Example : The synthesis of 6-bromoimidazo[1,2-a]pyridine (a positional isomer closely related to the 7-bromo derivative) is achieved by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali (e.g., sodium bicarbonate, sodium hydroxide, triethylamine) at 25–50°C for 2 to 24 hours.
Workup : After concentration, extraction with ethyl acetate, washing, drying, and recrystallization from ethyl acetate/hexane yields a high-purity product.
Benefits : Mild reaction conditions, ease of operation, and stable product quality are emphasized.
| Parameter | Details |
|---|---|
| Starting materials | 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution |
| Catalyst/base | Sodium bicarbonate, NaOH, triethylamine, or sodium carbonate |
| Temperature | 25–50 °C |
| Reaction time | 2–24 hours |
| Purification | Ethyl acetate extraction, recrystallization |
| Product purity | High, suitable for industrial scale |
Although this describes the 6-bromo isomer, the methodology is adaptable for 7-bromo derivatives by choosing appropriate brominated aminopyridines.
Ultrasound-Assisted One-Pot Synthesis Using Iodine and Ionic Liquids
An innovative method involves ultrasound irradiation to promote the condensation of 2-aminopyridines with acetophenones in the presence of iodine and ionic liquid catalysts such as 1-butyl-3-methylimidazolium tetrafluoroborate.
Process : The reaction is conducted at mild temperatures (~35°C) under ultrasound for 2.5 hours, followed by post-treatment with or without base to optimize yield.
Advantages : This method reduces reaction times and temperatures compared to traditional heating methods, simplifies workup, and improves yields and purity.
Relevance : Although this method was demonstrated for 7-methylimidazo[1,2-a]pyridine derivatives, it provides a framework for synthesizing 7-bromo-2-methylimidazo[1,2-a]pyridine by substituting appropriate brominated aminopyridines or ketones.
Metal-Free Multicomponent Condensation Approaches
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation involving 2-aminopyridine, an aldehyde, and an isonitrile, widely used to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines.
Catalysis : Metal-free catalysts such as perchloric acid, hydrochloric acid, or microwave-assisted protocols have been developed to enhance reaction efficiency and environmental friendliness.
Scope : This method allows diverse substitution patterns, including halogenated derivatives, and can be adapted for synthesizing this compound by selecting appropriate aldehydes and aminopyridines.
Summary Table of Preparation Methods
| Method No. | Synthetic Approach | Key Reagents/Conditions | Advantages | Yield/Notes |
|---|---|---|---|---|
| 1 | Reduction of 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | LiAlH4 in THF at -30°C | Direct access to 2-hydroxymethyl intermediate | 52% yield, high purity |
| 2 | Cyclization of 2-aminopyridine with α-bromoketones | Metal-free, aqueous or organic solvents | Rapid, high yield, tolerant to substituents | Near quantitative yields |
| 3 | One-pot halogenation and cyclization | 2-amino-5-bromopyridine + monochloroacetaldehyde, alkali, 25–50°C | Mild, easy operation, scalable | High purity, industrially viable |
| 4 | Ultrasound-assisted condensation with iodine and ionic liquids | 2-aminopyridine + acetophenone + iodine + [BMIM]BF4, ultrasound, 35°C | Short reaction time, mild conditions | Improved yield and purity |
| 5 | Metal-free multicomponent Groebke–Blackburn–Bienaymé reaction | 2-aminopyridine + aldehyde + isonitrile, acid catalyst | Versatile substitution patterns | Up to 96% yield |
Research Findings and Notes
The reduction of esters to alcohols using LiAlH4 remains a classical and reliable method to access hydroxymethyl intermediates of halogenated imidazopyridines, which can be further functionalized to methyl derivatives.
Metal-free cyclization methods using α-bromoketones are preferred for their operational simplicity, environmental friendliness, and broad substrate scope, including tolerance to halogen substituents critical for further derivatization.
One-pot halogenation-cyclization reactions streamline synthesis and improve product stability by minimizing handling of reactive intermediates.
Ultrasound-assisted and ionic liquid-catalyzed reactions represent modern green chemistry approaches, reducing energy consumption and reaction times.
Multicomponent reactions like the GBB reaction provide modular access to diverse imidazo[1,2-a]pyridine derivatives, facilitating rapid library synthesis for pharmaceutical applications.
This comprehensive overview integrates multiple synthetic strategies for the preparation of this compound, emphasizing reaction conditions, yields, and practical considerations for laboratory and industrial synthesis. The choice of method depends on available starting materials, desired scale, and downstream functionalization requirements.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Br-MeImPyr serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , antiviral , and anticancer activities. The compound's ability to interact with various biological macromolecules allows for the development of new therapeutic agents.
Case Studies:
- Anticancer Activity : Research has identified several derivatives of 7-Br-MeImPyr that show significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Antimicrobial Properties : A study demonstrated that 7-Br-MeImPyr and related compounds possess activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis .
Material Science
In material science, 7-Br-MeImPyr is utilized in developing light-sensitive dyes and optical media for data storage applications. Its photochemical properties make it suitable for creating materials that respond to light stimuli.
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its role as a precursor allows chemists to explore various synthetic pathways leading to new chemical entities with potential biological activities .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the imidazo[1,2-a]pyridine ring system can facilitate binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Lipophilicity: Dual halogenation (e.g., 6,8-dichloro-2-methyl) increases logP compared to mono-brominated derivatives, impacting membrane permeability .
- Reactivity : Carbaldehyde-substituted analogs (e.g., 6-bromo-2-methyl-3-carbaldehyde) offer reactive sites for conjugation, unlike the target compound, which requires additional steps for functionalization .
Biological Activity
7-Bromo-2-methylimidazo[1,2-a]pyridine (7-Br-MeImPyr) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biochemical properties, mechanisms of action, and applications in research and therapeutics.
7-Br-MeImPyr interacts with various biological macromolecules, influencing cellular processes through several mechanisms:
- Enzyme Interactions : The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of metabolites that may retain biological activity.
- Cell Signaling Pathways : Studies indicate that 7-Br-MeImPyr can affect signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation. This suggests potential roles in modulating cellular responses to external stimuli.
The biological activity of 7-Br-MeImPyr is largely attributed to its ability to bind to specific biomolecules:
- DNA Interaction : The compound exhibits mutagenic properties by interacting with DNA, potentially leading to mutations. This is particularly relevant in the context of carcinogenesis associated with cooked meats where similar compounds are formed during high-temperature cooking processes.
- Antiviral and Antimicrobial Activities : Research has shown that 7-Br-MeImPyr and its analogs can possess antiviral properties, making them candidates for developing new therapeutic agents against various pathogens .
Research Applications
7-Br-MeImPyr has numerous applications across different scientific fields:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities. Its structural characteristics allow for modifications that enhance biological efficacy .
- Material Science : The compound is also utilized in developing light-sensitive dyes and optical media for data storage due to its unique chemical properties.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study on the antimicrobial efficacy of 7-Br-MeImPyr derivatives revealed promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM, indicating significant potency against bacterial growth .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-2-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodology :
-
Route 1 : React ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding ~65% (via cyclocondensation) .
-
Route 2 : Use 5-bromopyridine-2,3-diamine and benzaldehyde under phase-transfer catalysis (solid-liquid) with DMF and p-toluenesulfonic acid .
-
Route 3 : Brominate 2-amino-3-methylpyridine to synthesize intermediates like ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
- Key Factors :
-
Solvent choice (ethanol vs. DMF) impacts reaction kinetics.
-
Catalysts (e.g., NaHCO₃) enhance cyclization efficiency.
-
Temperature and reflux duration affect purity; longer reflux may degrade sensitive intermediates.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Identifies substituent positions and confirms bromine integration. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show distinct splitting patterns .
- X-ray crystallography : Resolves structural ambiguities, such as the fused ring system’s planarity and bond angles (e.g., C-Br bond length ~1.89 Å) .
- HPLC-MS : Validates purity (>97%) and molecular weight (MW 241.46 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Antimicrobial activity varies across studies due to:
- Structural analogs : Minor substituent changes (e.g., Cl vs. Br) alter lipophilicity and target binding .
- Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines affect IC₅₀ values .
- Resolution Strategy :
- Standardize assays (e.g., CLSI guidelines for MIC testing).
- Use isogenic strains to isolate structure-activity relationships (SAR).
- Cross-validate with computational docking (e.g., AutoDock Vina) to predict target affinity .
Q. What strategies optimize regioselectivity in substitution reactions at the bromine position?
- Methodology :
- Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to achieve C-N coupling at C7 .
- SNAr reactions : Activate the bromine site with electron-withdrawing groups (EWGs) for nucleophilic displacement by amines/thiols .
- Key Considerations :
- Solvent polarity (DMF > ethanol) enhances nucleophilicity.
- Steric hindrance from the methyl group at C2 directs substitution to C7 .
Q. What in-silico approaches predict the pharmacokinetic properties of this compound?
- Tools :
- SwissADME : Estimates logP (~2.8) and bioavailability (Lipinski’s Rule compliance) .
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (critical for neuroactive derivatives like zolpidem analogs) .
- Validation : Compare predictions with in-vitro permeability assays (e.g., Caco-2 cell monolayers) .
Data Contradiction Analysis
- Example : Discrepancies in synthetic yields (e.g., 65% vs. lower yields in alternative routes) may arise from:
Methodological Recommendations
- Synthesis : Prioritize Route 1 for reproducibility but optimize catalyst loading for scale-up.
- Characterization : Combine NMR (for functional groups) and X-ray (for stereochemistry).
- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

